7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 664992-04-5
VCID: VC21389300
InChI: InChI=1S/C8H10F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h3-5H,2H2,1H3,(H,15,16)(H,11,12,13)
SMILES: CC1CC(N2C(=NC(=N2)C(=O)O)N1)C(F)F
Molecular Formula: C8H10F2N4O2
Molecular Weight: 232.19g/mol

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.: 664992-04-5

Cat. No.: VC21389300

Molecular Formula: C8H10F2N4O2

Molecular Weight: 232.19g/mol

* For research use only. Not for human or veterinary use.

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid - 664992-04-5

Specification

CAS No. 664992-04-5
Molecular Formula C8H10F2N4O2
Molecular Weight 232.19g/mol
IUPAC Name 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C8H10F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h3-5H,2H2,1H3,(H,15,16)(H,11,12,13)
Standard InChI Key XYHOJJYLZCLYCM-UHFFFAOYSA-N
Isomeric SMILES CC1CC(N2C(=N1)N=C(N2)C(=O)O)C(F)F
SMILES CC1CC(N2C(=NC(=N2)C(=O)O)N1)C(F)F
Canonical SMILES CC1CC(N2C(=NC(=N2)C(=O)O)N1)C(F)F

Introduction

Chemical Properties and Structure

Basic Properties

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid is identified by the CAS number 664992-04-5 and possesses the molecular formula C8H10F2N4O2 with a molecular weight of 232.19 g/mol . Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid

PropertyValueReference
CAS Number664992-04-5
Molecular FormulaC8H10F2N4O2
Molecular Weight232.19 g/mol
IUPAC Name7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChIInChI=1S/C8H10F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h3-5H,2H2,1H3,(H,15,16)(H,11,12,13)
Standard InChIKeyXYHOJJYLZCLYCM-UHFFFAOYSA-N
Canonical SMILESCC1CC(N2C(=NC(=N2)C(=O)O)N1)C(F)F

Structural Characteristics

The compound features a distinctive molecular architecture composed of a tetrahydrotriazolopyrimidine core with a difluoromethyl group at position 7 and a methyl group at position 5. The presence of the difluoromethyl group is particularly noteworthy as it contributes significantly to the compound's pharmacological properties. The triazolopyrimidine core consists of a fused ring system containing three nitrogen atoms in the triazole ring and two nitrogen atoms in the pyrimidine ring, creating a nitrogen-rich heterocyclic system with multiple potential sites for hydrogen bonding and molecular interactions .

The stereochemistry of the compound may vary, with the PubChem database listing a specific stereoisomer, (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid, indicating the potential for stereochemical diversity within this chemical class .

Synthesis and Preparation Methods

StepDescriptionReaction Type
1Formation of the triazole coreCyclocondensation
2Introduction of pyrimidine ringCyclization
3Incorporation of difluoromethyl groupFunctionalization
4Carboxylic acid formationHydrolysis

Biological and Pharmacological Activities

Enzyme Inhibitory Effects

Compounds within the triazolopyrimidine class, including derivatives similar to 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid, have demonstrated potential as enzyme inhibitors. These compounds have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The difluoromethyl group enhances binding affinity and metabolic stability, which are crucial for drug development.

Triazolopyrimidine derivatives have shown promising anticancer activities. Studies have evaluated the cytotoxicity of related compounds against cancer cell lines, including breast carcinoma (MCF-7) cells . A series of new triazolo[4,3-a]pyrimidine derivatives were tested against MDA-MB-231 and MCF-7 cell lines using the MTT in vitro method, with some compounds displaying significant antitumor activity compared to the cisplatin reference .

Additionally, researchers have investigated triazolopyrimidine derivatives as potential inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a critical role in cancer cell proliferation, invasion, and metastasis . Table 3 summarizes some of the reported biological activities of triazolopyrimidine derivatives.

Table 3: Biological Activities of Triazolopyrimidine Derivatives

ActivityTarget/Cell LinePotency RangeReference
AnticancerMCF-7 (breast cancer)IC50: 1.23-19.73 μM
AnticancerMDA-MB-231 (breast cancer)IC50: 1.06-17.83 μM
Enzyme Inhibitionc-Met kinaseIC50: 0.090 μM
Anti-inflammatoryCOX-2N/A

Structure-Activity Relationships

The biological activity of triazolopyrimidine derivatives is significantly influenced by structural modifications. Studies have shown that modifications on the pyrimidine ring can enhance anticancer efficacy. Electron-donating substituents on the pyrimidine ring generally exhibit enhanced anti-inflammatory and anticancer activities compared to electron-withdrawing groups.

The position of substituents on the triazole or pyrimidine rings can significantly affect binding affinity and biological activity. For instance, in a series of triazolopyrimidine derivatives evaluated for c-Met inhibition, compounds with a 2-pyridyl group on the 5-methyl-thiazole group demonstrated stronger cytotoxicity than those substituted with benzene or other pyridine isomers .

The difluoromethyl group in 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid likely contributes to its pharmacological properties through enhanced metabolic stability and membrane permeability, common benefits of fluorination in medicinal chemistry.

Applications in Medicinal Chemistry

Research Tool Applications

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid is marketed primarily for research use, as indicated by multiple commercial suppliers . It serves as a valuable tool for investigating structure-activity relationships, developing synthetic methodologies, and exploring the biological activities of triazolopyrimidine derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator